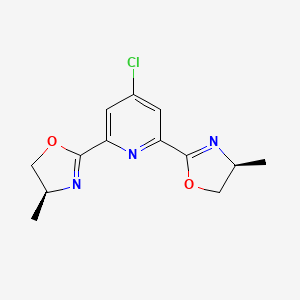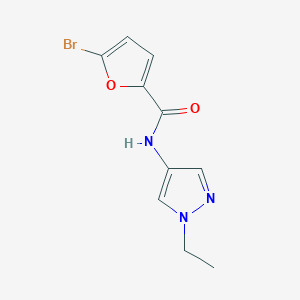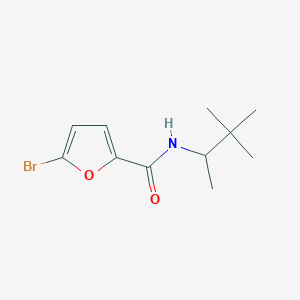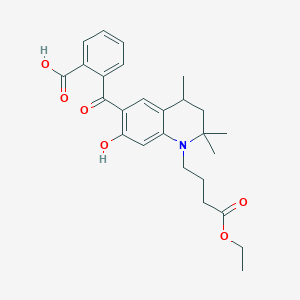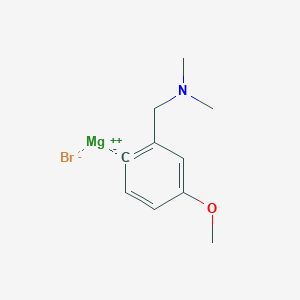
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its reactivity and utility in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the reaction of 2-((dimethylamino)methyl)-4-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The magnesium metal is activated by stirring with iodine or a small amount of the organic halide before the addition of the main reactant.
Industrial Production Methods
On an industrial scale, the production of this Grignard reagent follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
化学反応の分析
Types of Reactions
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
科学的研究の応用
Chemistry
In organic synthesis, (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is used to form complex molecules by creating new carbon-carbon bonds. It is particularly useful in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development.
Industry
In the chemical industry, this reagent is used to produce various intermediates and final products, including agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but lacks the dimethylamino and methoxy substituents.
Methylmagnesium Bromide: Simpler structure, used for forming carbon-carbon bonds.
Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with an ethyl group.
Uniqueness
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The dimethylamino group can act as an electron-donating group, potentially stabilizing intermediates and transition states, while the methoxy group can provide additional steric and electronic effects.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
特性
分子式 |
C10H14BrMgNO |
|---|---|
分子量 |
268.43 g/mol |
IUPAC名 |
magnesium;1-(3-methoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;bromide |
InChI |
InChI=1S/C10H14NO.BrH.Mg/c1-11(2)8-9-5-4-6-10(7-9)12-3;;/h4,6-7H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
CWRPJYSVBYUSSK-UHFFFAOYSA-M |
正規SMILES |
CN(C)CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




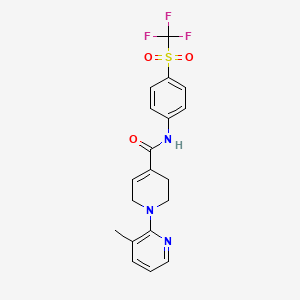
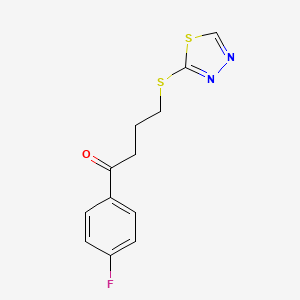
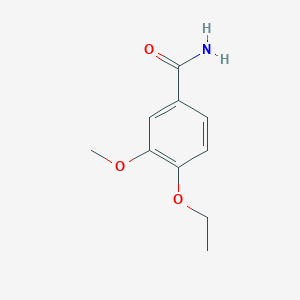
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)

